molecular formula C23H28N4O3S B6548066 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 946378-38-7

2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B6548066
CAS No.: 946378-38-7
M. Wt: 440.6 g/mol
InChI Key: IGLGMYFOENRHJI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused pyridine-pyrimidine ring system. Key structural features include:

  • Core: A pyrido[2,3-d]pyrimidine scaffold with 1,3-dimethyl and 6-(2-methylpropyl) substituents at positions 1, 3, and 4.
  • Functional Groups: A sulfanyl (-S-) linker at position 5 and an N-(4-ethylphenyl)acetamide moiety.

Properties

IUPAC Name

2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-6-15-7-9-17(10-8-15)25-18(28)13-31-20-16(11-14(2)3)12-24-21-19(20)22(29)27(5)23(30)26(21)4/h7-10,12,14H,6,11,13H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLGMYFOENRHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2CC(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Substituents Key Differences Reference
Target Compound Pyrido[2,3-d]pyrimidine 1,3-dimethyl; 6-(2-methylpropyl); 5-sulfanyl; N-(4-ethylphenyl)acetamide Reference standard
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidine Thiophene-fused core; 4-nitrophenyl group Enhanced electron-withdrawing nitro group
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidine 4-methyl; 6-oxo; 2,3-dichlorophenyl Simpler core; halogenated aryl group
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide Pyrimidine 4-methyl; 6-oxo; 4-phenoxyphenyl Phenoxy group for increased aromaticity
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidine Hexahydro ring; 4-methoxyphenyl Saturated ring; methoxy substituent

Bioactivity and Target Interactions

  • The sulfanyl-acetamide moiety may interact with cysteine residues in enzymes .
  • Dichlorophenyl and phenoxyphenyl variants (–10) exhibit antiproliferative activity in cancer models, correlating with halogen or aromatic substituents . Hexahydrobenzothieno derivatives () demonstrate improved metabolic stability due to saturated rings .

Key Research Findings

Structural-Activity Relationships (SAR)

  • Core Modifications: Thieno- or benzothieno-fused cores () reduce planarity, altering binding pocket compatibility compared to pyrido-pyrimidines.
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro in ) enhance reactivity but may reduce selectivity.
    • Lipophilic groups (e.g., ethylphenyl in the target compound) improve membrane permeability .

Pharmacological Potential

  • Kinase Inhibition : Pyrido[2,3-d]pyrimidines are potent ATP-competitive kinase inhibitors. The target compound’s 2-methylpropyl group may sterically hinder ATP binding .
  • Anticancer Activity: Analogues with dichlorophenyl () or phenoxyphenyl () groups show IC₅₀ values <10 µM in NCI-60 cancer cell lines .

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